Cas no 2098487-52-4 (Thalidomide-O-PEG2-propargyl)

Thalidomide-O-PEG2-propargyl 化学的及び物理的性質
名前と識別子
-
- Thalidomide-O-PEG2-propargyl
- Thalidomide - linker 5
- Thalidomide 4'-ether-PEG2-alkyne
- 2-(2,6-Dioxo-3-piperidinyl)-4-[2-[2-(2-propyn-1-yloxy)oxy]ethoxy]-1H-isoindole-1,3(2H)dione
- 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione
-
- インチ: 1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)
- InChIKey: XJWGDRINRIEEJD-UHFFFAOYSA-N
- ほほえんだ: O(CCOCCOCC#C)C1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 713
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 111
Thalidomide-O-PEG2-propargyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-126458-100mg |
Thalidomide-O-PEG2-propargyl |
2098487-52-4 | 98.26% | 100mg |
¥3500 | 2024-07-19 | |
Tenova Pharmaceuticals | T52149-25mg |
Thalidomide-O-PEG2-propargyl |
2098487-52-4 | >= 95% | 25mg |
$160.0 | 2025-02-21 | |
MedChemExpress | HY-126458-25mg |
Thalidomide-O-PEG2-propargyl |
2098487-52-4 | 98.26% | 25mg |
¥1500 | 2024-07-19 | |
Tenova Pharmaceuticals | T52149-50mg |
Thalidomide-O-PEG2-propargyl |
2098487-52-4 | >= 95% | 50mg |
$290.0 | 2025-02-21 | |
Key Organics Ltd | GS-9256-100MG |
2-(2,6-dioxopiperidin-3-yl)-4-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}-2,3-dihydro-1H-isoindole-1,3-dione |
2098487-52-4 | >95% | 100mg |
2023-06-14 | ||
Aaron | AR01LRA3-250mg |
Thalidomide 4'-ether-PEG2-alkyne |
2098487-52-4 | 97% | 250mg |
$297.00 | 2025-02-12 | |
1PlusChem | 1P01LR1R-25mg |
Thalidomide 4'-ether-PEG2-alkyne |
2098487-52-4 | 97% | 25mg |
$202.00 | 2023-12-19 | |
Aaron | AR01LRA3-100mg |
Thalidomide 4'-ether-PEG2-alkyne |
2098487-52-4 | 97% | 100mg |
$177.00 | 2025-02-12 | |
Aaron | AR01LRA3-5mg |
Thalidomide 4'-ether-PEG2-alkyne |
2098487-52-4 | 97% | 5mg |
$82.00 | 2025-02-12 | |
Ambeed | A1148148-250mg |
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione |
2098487-52-4 | 98% | 250mg |
$337.0 | 2025-02-19 |
Thalidomide-O-PEG2-propargyl 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
Thalidomide-O-PEG2-propargylに関する追加情報
Thalidomide-O-PEG2-propargyl: A Comprehensive Overview of Its Applications and Recent Research Developments
Thalidomide-O-PEG2-propargyl, a derivative of the well-known compound with the CAS number 2098487-52-4, has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, featuring a Thalidomide core modified with a polyethylene glycol (PEG) linker and a propargyl group, exhibits unique properties that make it valuable for various therapeutic applications. The integration of these functional groups not only enhances the pharmacokinetic profile of the molecule but also opens new avenues for its use in drug delivery systems and targeted therapies.
The Thalidomide moiety, originally known for its sedative properties, has been extensively studied for its immunomodulatory and anti-inflammatory effects. Recent research has highlighted its potential in treating conditions such as leprosy and multiple myeloma. The addition of a PEG moiety, specifically PEG2, further modulates the pharmacokinetic behavior of Thalidomide-O-PEG2-propargyl by increasing its solubility and prolonging its circulation time in the bloodstream. This modification is particularly beneficial for drug delivery systems that require sustained release and improved bioavailability.
The propargyl group in Thalidomide-O-PEG2-propargyl serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex conjugates. This feature is particularly useful in the development of targeted therapeutics, where specific binding partners can be attached to the propargyl group to enhance selectivity and efficacy. For instance, recent studies have demonstrated the use of Thalidomide-O-PEG2-propargyl in the development of antibody-drug conjugates (ADCs), where the propargyl group facilitates the coupling of cytotoxic agents to antibodies for targeted cancer therapy.
In addition to its applications in oncology, Thalidomide-O-PEG2-propargyl has shown promise in other therapeutic areas. Research has indicated its potential role in treating autoimmune diseases, such as rheumatoid arthritis, by modulating immune responses and reducing inflammation. The PEG linker helps to reduce immunogenicity and improve tissue penetration, making it an attractive candidate for localized treatments. Furthermore, studies have explored its use in wound healing and tissue regeneration, where its ability to promote angiogenesis and reduce inflammation could be beneficial.
The synthesis of Thalidomide-O-PEG2-propargyl involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the protection of functional groups, selective modification of the Thalidomide core, and introduction of the PEG linker followed by the propargyl group. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and clinical applications. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in improving scalability and reproducibility.
Evaluation of Thalidomide-O-PEG2-propargyl's efficacy and safety has been a focus of numerous clinical trials. Preliminary results have been promising, showing significant improvements in patients with refractory conditions such as multiple myeloma. The compound's ability to inhibit angiogenesis and modulate immune responses has been linked to these positive outcomes. However, further studies are needed to fully understand its mechanisms of action and long-term effects. Ongoing clinical trials aim to provide more comprehensive data on its therapeutic potential across various diseases.
The future prospects for Thalidomide-O-PEG2-propargyl are vast, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems, such as nanotechnology-based platforms, could further enhance its therapeutic index by improving targeting accuracy and reducing side effects. Collaborative efforts between academia and industry are essential to translate these findings into clinical practice. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers can unlock the full potential of this promising compound.
2098487-52-4 (Thalidomide-O-PEG2-propargyl) 関連製品
- 2227680-37-5(rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)
- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)
- 70-58-6(5-fluoropyridine-3-carboxamide)
- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)
- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)
- 923251-43-8(5-methyl-1-(3-methylphenyl)-N-4-(morpholin-4-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)
- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)
- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)
- 1806068-78-9(Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
